molecular formula C8H7ClFNO B13035704 (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13035704
M. Wt: 187.60 g/mol
InChI Key: SZNCCISADORZFQ-ZCFIWIBFSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is defined by a bicyclic framework comprising a benzofuran core fused to a partially saturated dihydrofuran ring. The IUPAC name, (3S)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, systematically describes its structure:

  • Benzofuran backbone : A fused ring system with an oxygen atom at the 1-position.
  • Dihydrofuran ring : Partial saturation at the 2,3-positions, creating a stereogenic center at C3.
  • Substituents : Chloro and fluoro groups at the 4- and 7-positions, respectively, and an amine group at C3.

The molecular formula C₈H₇ClFNO (molecular weight: 187.60 g/mol) is corroborated by high-resolution mass spectrometry. The SMILES notation, C1C@HN , explicitly denotes the (S)-configuration via the @ symbol. The InChIKey SZNCCISADORZFQ-ZCFIWIBFSA-N further encodes stereochemical and structural details, ensuring unambiguous identification.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound remains unreported in the literature, analogous benzofuran derivatives provide insights into its likely conformational behavior. For example, studies on substituted dihydrobenzofurans reveal that partial saturation of the furan ring induces a chair-like conformation, minimizing steric strain between the amine group and adjacent substituents.

Intramolecular hydrogen bonding between the C3 amine and the furan oxygen may stabilize specific conformers, as observed in structurally related compounds like 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate. In such cases, planar alignment of the amine and carbonyl groups optimizes resonance stabilization, a feature potentially relevant to the title compound’s reactivity.

Stereochemical Configuration and Enantiomeric Purity

The (S)-configuration at C3 is unequivocally assigned via the Cahn-Ingold-Prelog priority rules, where the amine group (-NH₂) holds the highest priority, followed by the chlorinated benzene ring, the fluorinated aromatic carbon, and the hydrogen atom. Chiral chromatography or nuclear magnetic resonance (NMR) using chiral shift reagents would typically resolve enantiomers, though specific data for this compound are not publicly available.

Enantiomeric purity is critical for pharmacological applications, as demonstrated by the differential bioactivity of (R)- and (S)-enantiomers in other benzofuran-based therapeutics. For this compound, the absence of reported racemization under standard conditions suggests robust stereochemical stability.

Comparative Analysis with (R)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine

The (R)-enantiomer shares identical physicochemical properties (e.g., molecular weight, solubility) with its (S)-counterpart but diverges in stereoelectronic profiles. Key distinctions include:

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1540959-34-9 1344460-36-1
Optical Rotation Not reported Not reported
Synthetic Accessibility Predominant in commercial supplies Less commonly synthesized

The spatial orientation of the amine group influences intermolecular interactions, such as hydrogen bonding with biological targets. For instance, in kinase inhibitors, (S)-enantiomers often exhibit higher binding affinities due to favorable orbital overlap with active-site residues.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3S)-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

SZNCCISADORZFQ-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(C=CC(=C2O1)F)Cl)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives.

Scientific Research Applications

Based on the search results, information is available for the related compound (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride , but not specifically for (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine . Therefore, the information below pertains to the applications of the similar compound, (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride , and related research areas.

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a benzofuran derivative with a fluorine atom at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The hydrochloride form enhances water solubility, making it suitable for scientific research and industrial applications.

Anticancer Activity

  • Dihydrobenzofuran derivatives, including (S)-7-fluoro-2,3-dihydrobenzofuran derivatives , have demonstrated anticancer properties.
  • These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Case Study : One study showed that this compound exhibited an IC50 value of approximately 12 nM in KARPAS422 lymphoma cell lines, suggesting potent anticancer activity.

Neuroprotective Effects

  • (S)-7-fluoro-2,3-dihydrobenzofuran derivatives may mitigate neurodegeneration by inhibiting oxidative stress pathways and modulating neuroinflammatory responses.
  • In vitro studies indicated that these compounds could reduce neuronal cell death induced by reactive oxygen species (ROS).

Anti-inflammatory Effects

  • This compound has shown potential anti-inflammatory effects in preclinical models, inhibiting pro-inflammatory cytokine production and modulating immune responses.
  • Evidence : In a controlled study, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

Mechanisms of Action (Inferred)

The precise mechanisms of action for (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride are still under investigation. However, some hypotheses include:

  • Inhibition of Specific Kinases : The compound may inhibit kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : Induction of apoptosis may occur via activation of caspases and alteration in Bcl-2 family protein expression.
  • Antioxidant Activity : The fluorine atom may enhance the molecule's antioxidant capacity, contributing to neuroprotective effects.

Other Research Areas

While the primary focus is on the applications of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride , it's important to note the broader context of related chemical research:

  • Dihydrobenzofurane Analogs : Research is being done on optimizing dihydrobenzofurane analogs .
  • Plant-Derived Terpenoids : Plant-derived terpenoids, which have various bioactive compounds, are being investigated .
  • Polyphenol-Containing Nanoparticles : Polyphenol-containing nanoparticles are researched for their antioxidant and anticancer activities, showing promise in bioimaging, therapeutic delivery, and biomedical applications .

Mechanism of Action

The mechanism of action of (S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula (Free Base) Molecular Weight (Free Base) Key Features
(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine Cl (4), F (7) C₈H₈ClFNO 173.61 (calculated) Dual halogenation; (S)-configuration
(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine Br (4), F (7) C₈H₈BrFNO 232.06 Bromine substitution enhances steric bulk
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F (7) C₈H₉FNO·HCl 189.61 Single fluorine; hydrochloride salt for solubility
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (7) C₈H₉ClNO·HCl 206.07 Chlorine at position 7; no fluorine
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F (5) C₈H₉FNO·HCl 189.61 Fluorine at position 5; distinct electronic effects
Key Observations:
  • Halogen Position and Reactivity: The target compound’s dual halogenation at positions 4 (Cl) and 7 (F) may enhance electron-withdrawing effects compared to mono-halogenated analogs. This could influence reactivity in cross-coupling reactions or binding affinity in biological systems.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility for pharmaceutical formulations, whereas free bases like the target compound may offer flexibility in synthetic modifications.

Physicochemical Properties

Available data on analogs suggest:

  • Molecular Weight : The target compound’s molecular weight (173.61 g/mol) is intermediate between 7-Fluoro (173.61 g/mol free base) and 4-Bromo (232.06 g/mol) analogs.
  • Hazards : Most benzofuran derivatives share similar safety profiles. For example, the 7-Fluoro and 7-Chloro hydrochlorides carry identical hazard statements (H302, H315, H319, H335), indicating consistent risks of toxicity, skin/eye irritation, and respiratory effects.

Biological Activity

(S)-4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H7_7ClFNO
  • CAS Number : 1344460-36-1
  • Molecular Weight : 175.59 g/mol

The compound features a benzofuran structure with a chlorine atom at the 4-position and a fluorine atom at the 7-position, which are critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It has been studied for its effects on various cancer cell lines, showing potential cytotoxic effects. For instance, one study reported that derivatives of benzofuran compounds demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways related to cancer and microbial infections.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with neurodegenerative diseases and mood disorders .

Case Studies and Experimental Data

A summary of key findings from recent studies on this compound is presented below:

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50_{50} values in low micromolar range.
AntimicrobialShowed activity against Gram-positive bacteria; further studies needed for Gram-negative strains.
MechanismSuggested enzyme inhibition leading to apoptosis in cancer cells; specific targets under investigation.

Future Directions

Ongoing research aims to further explore the therapeutic potential of this compound in various disease models. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
  • Combination Therapies : Investigating synergistic effects when used alongside established therapies.

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